molecular formula C18H17ClN4O3 B2918722 2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide CAS No. 891111-38-9

2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Cat. No.: B2918722
CAS No.: 891111-38-9
M. Wt: 372.81
InChI Key: FVOLHKKORMURSP-UHFFFAOYSA-N
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Description

2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a chemical compound for research applications. The ureido linker connecting a benzamide moiety to a pyrrolidinone ring containing a chlorophenyl group suggests potential for diverse biological activity, which requires further investigation. Compounds with similar structural features, such as chlorophenyl groups, are frequently investigated in medicinal chemistry for their pharmacological properties . The presence of the ureido functional group can be significant in drug discovery, as it often contributes to hydrogen bonding with biological targets, potentially influencing affinity and selectivity. This product is intended for laboratory research purposes only and is not classified or approved for use as a drug, cosmetic, or agricultural chemical. Researchers should conduct all necessary experimental characterization and biological evaluation to determine this compound's specific mechanism of action, physicochemical properties, and research applications.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c19-11-5-7-13(8-6-11)23-10-12(9-16(23)24)21-18(26)22-15-4-2-1-3-14(15)17(20)25/h1-8,12H,9-10H2,(H2,20,25)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOLHKKORMURSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a complex organic molecule characterized by its unique structural features, which include a urea functional group and aromatic substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, summarizing key findings from recent studies and providing insights into its potential therapeutic applications.

Structural Characteristics

The molecular formula of This compound is C16H17ClN4OC_{16}H_{17}ClN_{4}O, with a molecular weight of approximately 324.77 g/mol. The structure includes:

  • Urea Group : Known for its role in enzyme inhibition.
  • Chlorinated Phenyl Group : Enhances lipophilicity and potential interaction with biological targets.
  • Pyrrolidinone Ring : Contributes to the compound's unique chemical properties.

These structural components are crucial for the compound's biological activity, allowing it to interact with various molecular targets in biological systems.

Enzyme Inhibition

Research indicates that compounds with similar structures to This compound exhibit significant enzyme inhibitory activities. For instance, urea-based inhibitors are known to target a range of enzymes by mimicking natural substrates and competing for binding sites. This mechanism is particularly relevant in the context of:

  • Acetylcholinesterase (AChE) : Inhibitors can enhance neurotransmitter levels, potentially aiding in conditions like Alzheimer's disease.
  • Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Antibacterial Activity

Compounds similar to this benzamide derivative have demonstrated antibacterial properties against various strains. For example, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Case Study 1: Enzyme Inhibition Profile

A study evaluated a series of urea derivatives for their AChE inhibitory activity. The findings suggested that certain compounds exhibited IC50 values significantly lower than reference standards, indicating strong enzyme inhibition:

CompoundIC50 (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001
Reference (Thiourea)21.25 ± 0.15

This highlights the potential of urea-based compounds in developing therapeutic agents against neurodegenerative diseases .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial activity, several synthesized compounds were tested against common bacterial strains:

StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
E. coliWeak to Moderate

These results underscore the relevance of structural modifications in enhancing antibacterial efficacy .

The biological activities of This compound are believed to arise from several mechanisms:

  • Receptor Binding : The aromatic rings may facilitate binding to specific cellular receptors, modulating their activity.
  • Enzyme Mimicry : The urea functional group can mimic natural substrates, allowing competitive inhibition of enzymes.
  • Structural Diversity : The presence of both chlorinated and fluorinated groups enhances interactions with biological targets compared to non-halogenated analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide with two analogs, highlighting structural variations and their implications:

Compound Name Substituent Molecular Weight Key Structural Features Hypothesized Biological Impact
This compound 4-Chlorophenyl Not provided Chlorine atom enhances hydrophobicity and electron-withdrawing effects. Improved target binding via halogen bonding and hydrophobic interactions .
2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide (CAS 894017-63-1) 4-Ethoxyphenyl 382.4 g/mol Ethoxy group (-OCH₂CH₃) introduces electron-donating and polar characteristics. Reduced hydrophobicity; potential for hydrogen bonding with solvent or protein residues .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl Not provided Sulfanyl and trifluoromethyl groups increase steric bulk and electronegativity. Enhanced steric hindrance may reduce binding accessibility but improve metabolic stability .

Key Observations:

Substituent Effects: The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets (e.g., in enzymes or receptors) compared to the 4-ethoxyphenyl analog, which may favor polar interactions .

Computational Insights :

  • Docking Studies : AutoDock4 simulations suggest that the 4-chlorophenyl substituent forms stronger halogen bonds with protein residues (e.g., backbone carbonyl groups) compared to ethoxy or sulfanyl groups, which rely on weaker van der Waals interactions .
  • Electron Density Analysis : Multiwfn calculations reveal that the urea linkage in the target compound exhibits high electron localization, facilitating hydrogen bonding with aspartic acid or glutamine residues in biological targets .

Synthetic Accessibility: The pyrrolidinone-urea scaffold is common in protease inhibitors and kinase modulators. Substituting the phenyl ring with chlorine or ethoxy groups can be achieved via nucleophilic aromatic substitution, but the chloro analog may require stricter reaction conditions due to reduced electrophilicity .

Research Findings and Limitations

  • Solubility Challenges : While the ethoxy analog may exhibit better aqueous solubility, the chloro derivative’s hydrophobicity could limit bioavailability without formulation aids .
  • Data Gaps : Experimental data (e.g., IC₅₀ values, thermodynamic solubility) for these compounds are absent in the provided evidence, necessitating further validation via in vitro assays.

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